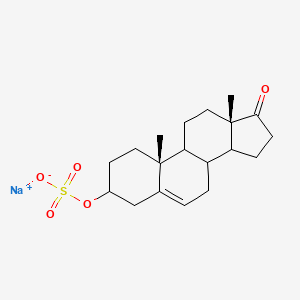

Sodium prasteronesulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H27NaO5S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1 |

InChI Key |

GFJWACFSUSFUOG-RSSBUXBWSA-M |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Contextualization Within Endogenous Steroid Biochemistry

Sodium prasterone sulfate (B86663) is the sodium salt of prasterone sulfate, which is chemically identical to the naturally occurring dehydroepiandrosterone (B1670201) sulfate (DHEA-S). wikipedia.org DHEA-S is one of the most abundant circulating steroid hormones in the human body. siphoxhealth.com It is primarily synthesized in the adrenal glands, with minor contributions from the gonads and the brain. labcorp.comwikipedia.org

The biosynthesis of DHEA-S begins with cholesterol, which undergoes a series of enzymatic conversions. siphoxhealth.com Specifically, cholesterol is converted to pregnenolone (B344588), which is then transformed into dehydroepiandrosterone (DHEA). immunotech.cz Subsequently, DHEA is sulfated by sulfotransferase enzymes to form DHEA-S. wikipedia.org This sulfation process is crucial as it converts the hormonally active DHEA into a more stable and water-soluble compound, DHEA-S, which acts as a large circulating reservoir of its parent steroid. siphoxhealth.com

DHEA-S itself is considered hormonally inert but serves as a crucial prohormone. wikipedia.org It can be converted back to DHEA in various peripheral tissues. wikipedia.org DHEA, in turn, is a precursor to potent androgens and estrogens, such as testosterone (B1683101) and estradiol (B170435). labcorp.comwikipedia.org This local conversion, known as intracrinology, allows tissues to produce the specific steroid hormones they require. smmu.edu.cn For instance, in postmenopausal women, a significant portion of estrogens are derived from the peripheral metabolism of DHEA-S. wikipedia.org

Beyond its role as a prohormone, DHEA-S also exhibits its own biological activities, particularly as a neurosteroid. wikipedia.org It has been shown to modulate various neurotransmitter receptors in the brain, including NMDA and GABA-A receptors, suggesting a direct role in neuronal function and neuroprotection. medchemexpress.commedchemexpress.com

Nomenclature and Synonymous Terminology in Academic Literature

The compound is known by several names in scientific and medical literature, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for accurate research and communication.

Sodium prasterone sulfate (B86663) is the Japanese Accepted Name (JAN) for the sodium salt of prasterone sulfate. wikipedia.org The term "prasterone" is the International Nonproprietary Name (INN) for dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Therefore, sodium prasterone sulfate is synonymous with sodium dehydroepiandrosterone sulfate.

In academic and clinical research, the most commonly used synonym is dehydroepiandrosterone sulfate, often abbreviated as DHEA-S or DHEAS. siphoxhealth.comlabcorp.com Other terms found in the literature include androstenolone sulfate and 3β-hydroxyandrost-5-en-17-one sulfate. immunotech.czwikipedia.org The chemical name provides a precise structural description: [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate. wikipedia.org

The following table provides a summary of the key nomenclature and synonyms for sodium prasterone sulfate:

| Term | Type | Notes |

| Sodium Prasterone Sulfate | Accepted Name | Japanese Accepted Name (JAN) for the sodium salt. wikipedia.org |

| Prasterone Sulfate | Active Moiety | The sulfated form of prasterone (DHEA). wikipedia.org |

| Dehydroepiandrosterone Sulfate | Common Synonym | Widely used in scientific literature, often abbreviated as DHEA-S. siphoxhealth.comlabcorp.com |

| DHEA-S / DHEAS | Abbreviation | Common abbreviations for dehydroepiandrosterone sulfate. siphoxhealth.comlabcorp.com |

| Androstenolone Sulfate | Synonym | Another name for DHEA-S. wikipedia.org |

| Sodium dehydroepiandrosterone sulfate | Chemical Name | The full chemical name of the sodium salt. |

Historical Perspectives on Its Discovery and Early Research

Adrenal Synthesis and Regulatory Mechanisms

The primary site of sodium prasterone sulfate synthesis is the zona reticularis of the adrenal cortex. immunotech.czwikipedia.org The production is under the control of the adrenocorticotropic hormone (ACTH). immunotech.czwikipedia.org

Precursor Steroids and Enzymatic Conversions

The journey to sodium prasterone sulfate begins with cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the inner mitochondrial membrane. bioscientifica.comnih.gov This process involves two sequential hydroxylations of the cholesterol side chain. bioscientifica.com

Following its formation, pregnenolone is transported out of the mitochondria to the endoplasmic reticulum, where it undergoes further conversion. The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) plays a dual role in this next phase. bioscientifica.comnih.gov First, its 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone. bioscientifica.com Subsequently, its 17,20-lyase activity cleaves the bond between carbons 17 and 20 of 17α-hydroxypregnenolone to yield dehydroepiandrosterone (DHEA). bioscientifica.comresearchgate.net The 17,20-lyase activity of CYP17A1 is allosterically enhanced by cytochrome b5 (CYB5A). researchgate.net

The balance between the production of DHEA and other steroids like cortisol is partly regulated by the expression of 3β-hydroxysteroid dehydrogenase (HSD3B2), which competes with CYP17A1 for pregnenolone. researchgate.netnih.gov Low levels of HSD3B2 in the zona reticularis favor the production of DHEA. nih.gov

Table 1: Key Enzymes in the Adrenal Synthesis of DHEA

| Enzyme | Gene | Location | Function |

|---|---|---|---|

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Mitochondria | Converts cholesterol to pregnenolone. bioscientifica.comnih.gov |

| 17α-hydroxylase/17,20-lyase | CYP17A1 | Endoplasmic Reticulum | Converts pregnenolone to 17α-hydroxypregnenolone and then to DHEA. bioscientifica.comnih.gov |

| Cytochrome b5 | CYB5A | Endoplasmic Reticulum | Enhances the 17,20-lyase activity of CYP17A1. researchgate.net |

| 3β-hydroxysteroid dehydrogenase | HSD3B2 | Endoplasmic Reticulum | Competes with CYP17A1 for pregnenolone, diverting it towards other steroid pathways. researchgate.netnih.gov |

Sulfation by Sulfotransferase Enzymes

The final step in the adrenal synthesis of sodium prasterone sulfate is the sulfation of DHEA. This reaction is catalyzed by cytosolic sulfotransferase enzymes, primarily SULT2A1 and to a lesser extent, SULT1E1. wikipedia.orgwikipedia.orgmdpi.com These enzymes transfer a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of DHEA, forming DHEA-S. mdpi.comportlandpress.com This sulfation dramatically increases the water solubility of the steroid, facilitating its transport in the bloodstream. nih.gov

Table 2: Sulfotransferase Enzymes in DHEA-S Synthesis

| Enzyme | Primary Substrate | Role in DHEA-S Synthesis |

|---|---|---|

| SULT2A1 | DHEA, hydroxysteroids nih.govportlandpress.com | The primary enzyme responsible for the sulfation of DHEA to DHEA-S in the adrenal glands. wikipedia.orgmdpi.comportlandpress.com |

| SULT1E1 | Estrone (B1671321), phenolic steroids nih.govportlandpress.com | Plays a lesser role in the sulfation of DHEA. wikipedia.orgmdpi.com |

Extra-Adrenal Synthesis and Local Production

While the vast majority of circulating sodium prasterone sulfate originates from the adrenal glands, with 95-100% of its production occurring there in women, some local synthesis can occur in other tissues. wikipedia.orgwikipedia.org The testes in men contribute a small amount to the circulating pool of DHEA-S. immunotech.cz

More significantly, some tissues can synthesize DHEA locally from circulating precursors. For instance, studies have shown that the liver can express the necessary enzymes, CYP11A1 and CYP17A1, to produce DHEA, particularly under conditions of fasting. nih.gov This suggests a potential role for locally produced DHEA in cellular signaling and metabolism. nih.gov

Metabolic Fate and Enzymatic Degradation in Biological Systems

Sodium prasterone sulfate is not biologically inert; it serves as a large circulating reservoir that can be converted back to its active, unsulfated form, DHEA, and subsequently into other potent steroid hormones in peripheral tissues. portlandpress.comwikipedia.org

Pathways of Desulfation

The conversion of DHEA-S back to DHEA is a critical step in its metabolic activation and is catalyzed by the enzyme steroid sulfatase (STS). portlandpress.comwikipedia.orgwikipedia.org This desulfation reaction occurs in various peripheral tissues, including the breast, ovaries, and prostate. nih.gov The uptake of the water-soluble DHEA-S into these cells is facilitated by organic anion transporting polypeptides (OATPs). portlandpress.comnih.gov Once inside the cell, STS hydrolyzes the sulfate group, releasing DHEA. portlandpress.comfrontiersin.org It is estimated that in women, up to 74% of the daily production of DHEA-S is hydrolyzed back to DHEA. frontiersin.org

Further Steroid Metabolite Formation

Following its desulfation to DHEA, a cascade of further metabolic conversions can occur, leading to the formation of a variety of active steroid hormones. The specific metabolites produced depend on the enzymatic machinery present in the particular tissue. mdpi.com

DHEA can be converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B). portlandpress.com Androstenedione is a weak androgen that can be further metabolized to more potent androgens like testosterone (B1683101). tandfonline.comnih.gov This conversion is catalyzed by 17β-hydroxysteroid dehydrogenase (17βHSD). researchgate.net In some tissues, testosterone can be further converted to the highly potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov

Alternatively, both androstenedione and testosterone can serve as precursors for the synthesis of estrogens. The enzyme aromatase (CYP19A1) converts androstenedione to estrone (E1) and testosterone to estradiol (B170435) (E2). portlandpress.com In postmenopausal women, the peripheral conversion of adrenal-derived DHEA-S is the primary source of estrogens. immunotech.czwikipedia.org

During pregnancy, the fetal adrenal glands produce large amounts of DHEA-S, which is then utilized by the placenta as a precursor for the synthesis of estriol (B74026), the dominant estrogen of pregnancy. wikipedia.orgtestcatalog.org

Table 3: Key Metabolites of Sodium Prasterone Sulfate

| Metabolite | Precursor | Key Enzyme(s) | Biological Significance |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | Sodium prasterone sulfate | Steroid sulfatase (STS) wikipedia.orgwikipedia.org | Active precursor for androgen and estrogen synthesis. mdpi.com |

| Androstenedione | DHEA | 3β-hydroxysteroid dehydrogenase (HSD3B) portlandpress.com | Weak androgen; precursor to testosterone and estrone. tandfonline.comnih.gov |

| Testosterone | Androstenedione | 17β-hydroxysteroid dehydrogenase (17βHSD) researchgate.net | Potent androgen. nih.gov |

| Dihydrotestosterone (DHT) | Testosterone | 5α-reductase | Highly potent androgen. nih.gov |

| Estrone (E1) | Androstenedione | Aromatase (CYP19A1) portlandpress.com | Estrogen. |

| Estradiol (E2) | Testosterone | Aromatase (CYP19A1) portlandpress.com | Potent estrogen. |

| Estriol | DHEA-S (in pregnancy) | Placental enzymes | Dominant estrogen during pregnancy. wikipedia.orgtestcatalog.org |

Receptor Interactions and Allosteric Modulation

Sodium prasterone sulfate's primary mechanism of action involves the allosteric modulation of several key neurotransmitter receptors, leading to rapid changes in neuronal excitability.

GABAA Receptor Modulation

Sodium prasterone sulfate acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. medchemexpress.comwikipedia.orgnih.gov It functions as a non-competitive antagonist, meaning it does not bind to the same site as the endogenous ligand GABA but to a distinct allosteric site on the receptor complex. medchemexpress.comulisboa.ptnih.gov This interaction reduces the efficiency of GABA-mediated signaling.

The binding of sodium prasterone sulfate to the GABA-A receptor inhibits the influx of chloride ions that normally occurs upon GABA binding. medchemexpress.commedchemexpress.com This reduction in chloride current leads to a decrease in neuronal hyperpolarization, thereby diminishing the inhibitory effect of GABA and resulting in a state of increased neuronal excitability. Research suggests that the binding site for DHEA-S on the GABA-A receptor may be the picrotoxin/TBPS (t-butylbicyclophosphorothionate) binding site. ulisboa.pt

NMDA Receptor Potentiation

In contrast to its effects on GABA-A receptors, sodium prasterone sulfate is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgfrontiersin.org This potentiation of NMDA receptor function is dependent on the subunit composition of the receptor. Specifically, it enhances the function of NMDA receptors containing GluN2A and GluN2B subunits, while negatively modulating those with GluN2C and GluN2D subunits. frontiersin.org This subunit-specific modulation allows for a nuanced regulation of glutamatergic neurotransmission in different brain regions and at various developmental stages. The potentiation of the NMDA response is mediated through its interaction with sigma-1 receptors. nih.gov

Sigma-1 Receptor Agonism

Sodium prasterone sulfate is an agonist of the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum. medchemexpress.comwikipedia.org While it is considered a weak agonist with a dissociation constant (Kd) greater than 50 μM, its interaction with the sigma-1 receptor is crucial for some of its downstream effects, notably the potentiation of NMDA receptor activity. wikipedia.orgnih.gov

The activation of sigma-1 receptors by sodium prasterone sulfate has been shown to modulate various cellular processes. For instance, this interaction can lead to the inhibition of persistent sodium currents. ulisboa.pt Furthermore, the agonistic activity at sigma-1 receptors is a key mechanism through which sodium prasterone sulfate enhances NMDA-evoked norepinephrine (B1679862) release in the hippocampus. nih.gov

Other Steroid Receptor Interactions (e.g., lack of affinity for classical steroid hormone receptors)

A defining characteristic of sodium prasterone sulfate's direct action is its lack of significant affinity for classical steroid hormone receptors, such as androgen and estrogen receptors. nih.govwikipedia.org Its hormonal effects, which include androgenic and estrogenic activities, are not a result of direct binding to these receptors. Instead, these effects are mediated through its metabolic conversion to other, more potent steroid hormones like testosterone and estradiol. drugbank.commdpi.com This distinction highlights that sodium prasterone sulfate primarily functions as a prohormone in the context of classical steroid signaling, while its direct effects are those of a neurosteroid acting on membrane-bound receptors. wikipedia.orgdrugbank.com

Intracellular Signaling Cascades Affected by Sodium Prasteronesulfate

Beyond its direct interactions with cell surface receptors, sodium prasterone sulfate can influence intracellular signaling pathways, further contributing to its cellular effects.

Modulation of PI3K/Akt Signaling Pathway

Sodium prasterone sulfate has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism. The activation of the PI3K/Akt pathway by DHEA is associated with pro-survival effects in various cell types. nih.gov While the precise molecular mechanism of how sodium prasterone sulfate directly initiates this cascade is still under investigation, its ability to modulate this key signaling hub represents an important aspect of its cellular function. nih.gov

Table of Receptor Interactions and Effects

| Receptor | Type of Interaction | Effect of this compound | Consequence |

|---|---|---|---|

| GABA-A Receptor | Negative Allosteric Modulator / Non-competitive Antagonist | Inhibits GABA-mediated chloride influx | Decreased neuronal inhibition |

| NMDA Receptor | Positive Allosteric Modulator | Potentiates glutamate-mediated calcium influx (GluN2A/B) | Increased neuronal excitation |

| Sigma-1 Receptor | Agonist | Activates receptor | Modulation of ion channels and other receptors |

| Classical Steroid Receptors | No significant direct affinity | Acts as a prohormone | Converted to active steroid hormones |

Table of Compounds Mentioned

| Compound Name |

|---|

| Sodium prasterone sulfate |

| Prasterone sulfate |

| Dehydroepiandrosterone sulfate (DHEA-S) |

| Prasterone |

| Dehydroepiandrosterone (DHEA) |

| γ-aminobutyric acid (GABA) |

| N-methyl-D-aspartate (NMDA) |

| t-butylbicyclophosphorothionate (TBPS) |

| Testosterone |

| Estradiol |

Influence on NF-κB Signaling Pathway

Sodium prasterone sulfate has demonstrated the ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses. Research indicates that prasterone sulfate can inhibit vascular inflammation by targeting this pathway. drugbank.com Specifically, it has been shown to suppress the activation of NF-κB in human aortic endothelial cells. drugbank.com This inhibitory action is significant as NF-κB is a key transcription factor that, when activated, promotes the expression of pro-inflammatory genes. The modulation of NF-κB by prasterone sulfate is also linked to its effects on the peroxisome proliferator-activated receptor alpha (PPARα), suggesting a multi-faceted anti-inflammatory mechanism. drugbank.com

Furthermore, the anti-inflammatory and anti-glucocorticoid effects of sodium prasterone sulfate are attributed, in part, to its influence on the NF-κB pathway. medchemexpress.commedchemexpress.com Studies have also pointed to the involvement of the NF-κB signaling pathway in mediating the effects of DHEA, the precursor to prasterone sulfate, on chondrocyte apoptosis. nih.gov

Regulation of Other Kinase Pathways (e.g., MAPK/ERK, JNK)

Sodium prasterone sulfate and its precursor, DHEA, exert influence over several kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for cell proliferation, differentiation, and survival. nih.gov These pathways include the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.

Research has shown that DHEA can negatively regulate the MAPK pathway. niph.go.jp One proposed mechanism involves a MAPK phosphatase, which is enhanced by DHEA. niph.go.jp In contrast, other studies have demonstrated that DHEA can activate various MAPK pathways, including ERK1/2, p38 MAPK, and JNK, which in turn promotes osteoblast differentiation. nih.gov Specifically, DHEA treatment has been found to promote the proliferation of osteoblasts and inhibit their apoptosis through a MAPK signaling pathway. nih.gov

The JNK and p38 MAPK signaling pathways have also been implicated in the pro-inflammatory activity of other sulfated compounds. medchemexpress.eu Additionally, studies on various natural compounds have highlighted the role of JNK, ERK, and PI3K/Akt signaling in inducing apoptosis and autophagy in cancer cells. mdpi.com While not directly focused on sodium prasterone sulfate, these findings underscore the importance of these kinase pathways as targets for therapeutic intervention. For instance, some compounds have been shown to inhibit cancer cell growth by targeting c-myc and JNK expression. mdpi.com

Gene Expression and Proteomic Regulation

The influence of sodium prasterone sulfate extends to the regulation of gene expression and the proteome. As a precursor to androgens and estrogens, its downstream metabolites can interact with androgen and estrogen receptors, thereby modulating the expression of target genes. nih.govwikipedia.org This intracrine mechanism allows for tissue-specific hormonal regulation. nih.gov

Studies have shown that DHEA can regulate the expression of osteoblast-related genes, contributing to bone formation. nih.gov In the context of cancer, DHEA metabolites have been observed to stimulate the proliferation of breast cancer cells by likely interacting with the estrogen receptor and modulating the expression of estrogen-responsive genes. nih.gov

Gene and pathway expression analyses have become crucial in understanding the effects of various compounds. nih.gov For example, differential gene expression and pathway enrichment analyses are used to identify genes and pathways affected by specific treatments. nih.gov While specific, comprehensive proteomic studies solely on sodium prasterone sulfate are not detailed in the provided results, the known metabolic conversions to active steroid hormones strongly imply a significant impact on the expression of a wide array of genes and proteins involved in diverse physiological processes.

Membrane-Associated Actions and Transporter Interactions (e.g., SLC10A6)

Sodium prasterone sulfate interacts with membrane-associated proteins, including specific transporters. A key transporter involved in its cellular uptake is the Solute Carrier Family 10 Member 6 (SLC10A6), also known as the sodium-dependent organic anion transporter. genecards.orguniprot.org This transporter facilitates the sodium-dependent movement of sulfoconjugated steroid hormones, such as prasterone sulfate, from the extracellular environment into the cell. genecards.orguniprot.org

The SLC10A6 transporter plays a significant role in delivering these sulfated steroids to target cells in various tissues, including reproductive organs. uniprot.org It is also involved in the transport of the estriol precursor 16α-hydroxydehydroepiandrosterone 3-sulfate. uniprot.org The function of SLC10A6 is crucial as it allows for the cellular uptake of what are often considered biologically inactive steroid sulfates, which can then be activated by steroid sulfatases into their free steroid forms. genecards.orguniprot.org

Beyond SLC10A6, other transporters are also involved in the disposition of DHEA and its sulfate. The Solute Carrier Organic Anion Transporter family member 2B1 (SLCO2B1) is responsible for the transport of estrone 3-sulfate and is implicated in the placental absorption of fetal-derived sulfated steroids, including DHEA-S. drugbank.com

Table of Research Findings on Sodium Prasterone Sulfate's Mechanisms

| Mechanism Category | Key Finding | Affected Molecules/Pathways | Cell/Tissue Type |

|---|---|---|---|

| NF-κB Signaling | Inhibition of vascular inflammation. drugbank.com | NF-κB, PPARα | Human Aortic Endothelial Cells |

| Kinase Pathways | Negative regulation of the MAPK pathway. niph.go.jp | MAPK Phosphatase | Not specified |

| Kinase Pathways | Activation of MAPK pathways promoting osteoblast differentiation. nih.gov | ERK1/2, p38 MAPK, JNK | Osteoblasts |

| Gene Expression | Regulation of osteoblast-related genes. nih.gov | Osteogenic genes | Osteoblasts |

| Transporter Interactions | Sodium-dependent transport into cells. genecards.orguniprot.org | SLC10A6 | Various, including reproductive organs |

Table of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| Sodium prasterone sulfate | |

| Prasterone | |

| Dehydroepiandrosterone (DHEA) | |

| Dehydroepiandrosterone sulfate (DHEA-S) | |

| Androgens | |

| Estrogens | |

| Testosterone | |

| Estradiol | |

| Estrone | |

| 16α-hydroxydehydroepiandrosterone 3-sulfate |

Physiological Roles and Systemic Significance Preclinical and Mechanistic Focus

Role as a Neurosteroid and Neurotrophin in Neural Systems

Sodium prasterone sulfate (B86663) exerts significant influence within the central nervous system (CNS), acting as a neurosteroid with neurotrophic properties. patsnap.com Its activities are multifaceted, impacting everything from neuronal survival to the modulation of neurotransmitter systems.

Central Nervous System Distribution and Entry into Brain

Sodium prasterone sulfate can partially cross the blood-brain barrier to exert its effects within the CNS. medchemexpress.commedchemexpress.eu Studies indicate that the brain-to-plasma ratio for DHEA-S is approximately 8.5, suggesting a significant presence and potential for neuroendocrine activity within the brain. kup.at The transport of sulfated steroids like prasterone sulfate into the brain is thought to be mediated by organic anion transporting polypeptides (OATPs). nih.gov While some research suggests that OATP transport may favor the movement of sulfated steroids out of the CNS, other studies have shown that these transporters facilitate the uptake of neurosteroids like DHEA-S into the endothelial cells of the blood-brain barrier, representing the initial step for brain entry. nih.govdrugbank.com

Influence on Neurotransmission and Synaptic Plasticity

Sodium prasterone sulfate is recognized for its ability to modulate the activity of several key neurotransmitter receptors, thereby influencing synaptic plasticity, which is fundamental for learning and memory. patsnap.com It acts as a non-competitive antagonist of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. medchemexpress.commedchemexpress.euwikipedia.org By inhibiting the GABA-A receptor-mediated chloride influx and enhancing NMDA receptor activity, it can influence neuronal excitability. medchemexpress.commedchemexpress.eu The interaction with the NMDA receptor is particularly noteworthy as this receptor is critically involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. patsnap.comdrugbank.com Furthermore, sodium prasterone sulfate is an agonist of the sigma-1 receptor, which also plays a role in modulating neurotransmitter release. medchemexpress.commedchemexpress.euwikipedia.org

Participation in Neuroprotection Mechanisms

Preclinical evidence strongly supports a neuroprotective role for sodium prasterone sulfate. medchemexpress.eupatsnap.commedchemexpress.comclinisciences.com It has been shown to increase neuronal survival in models of hypoxia. medchemexpress.com The neuroprotective effects are thought to be mediated through various mechanisms, including the inhibition of nitric oxide production and anti-apoptotic actions. For instance, it has been demonstrated to protect hippocampal neurons against glutamate-induced toxicity. nih.gov Additionally, its interaction with sigma-1 receptors and its anti-glucocorticoid activity may contribute to its neuroprotective profile. medchemexpress.comkup.at

Regulation of Neurite Growth and Catecholamine Secretion

Sodium prasterone sulfate is involved in the regulation of neurite growth and the secretion of catecholamines. medchemexpress.commedchemexpress.eumedchemexpress.comclinisciences.com Studies have indicated that DHEA, for which prasterone sulfate is a prohormone, can control spinal cord neurite growth. nih.gov Furthermore, both DHEA sulfate and allopregnanolone (B1667786) have been shown to directly stimulate catecholamine production and secretion. nih.gov This suggests a role for sodium prasterone sulfate in neuronal development and the function of the sympathoadrenal system.

Endocrine System Modulation

Beyond its direct effects in the nervous system, sodium prasterone sulfate is a cornerstone of the endocrine system, primarily serving as a circulating reservoir and precursor for the synthesis of active steroid hormones. wikipedia.orgimmunotech.cz

Precursor Role in Steroidogenesis (e.g., androgens, estrogens)

Sodium prasterone sulfate is a key intermediate in the steroidogenesis pathway. wikipedia.orgpatsnap.com It is produced primarily in the adrenal glands from cholesterol. kup.atwikipedia.org Although hormonally inert itself, it can be converted back to its unsulfated form, prasterone (DHEA), by the enzyme steroid sulfatase. wikipedia.org Prasterone is a weak androgen but serves as a crucial prohormone for more potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394), and estrogens, including estradiol (B170435) and estrone (B1671321). patsnap.comwikipedia.org This conversion occurs in various peripheral tissues, allowing for localized production of active sex steroids. patsnap.com In premenopausal women, a significant portion of circulating testosterone is derived from the peripheral metabolism of DHEA-S, and in postmenopausal women, the majority of estrogens are synthesized from this precursor. wikipedia.org

Interplay with Adrenocorticotropic Hormone (ACTH) Axis

Sodium prasterone sulfate, the sulfated form of dehydroepiandrosterone (B1670201) (DHEA), is the most abundant adrenal steroid in circulation. Its synthesis and secretion are intricately linked with the hypothalamic-pituitary-adrenal (HPA) axis. The principal adrenal androgen, DHEA-S, is secreted alongside cortisol under the direct regulatory control of adrenocorticotropic hormone (ACTH). drugbank.com Preclinical studies in animal models have corroborated this relationship. For instance, the administration of ACTH to rats resulted in a significant elevation of both plasma and brain concentrations of DHEA and its sulfated ester, DHEA-S. nih.gov This indicates that ACTH is a primary secretagogue for sodium prasterone sulfate.

The relationship is further highlighted under conditions of physiological stress. During the acute phase response to trauma, a shift in adrenal steroidogenesis occurs. While the HPA axis is activated to increase cortisol production via ACTH stimulation, serum levels of DHEAS have been observed to fall. researchgate.net This suggests a preferential pathway favoring cortisol synthesis over DHEA-S production under significant stress, illustrating a complex interplay within the adrenal cascade that is modulated by the body's physiological state. researchgate.net

Impact on Gonadal Function (e.g., granulosa cells, estradiol production)

Sodium prasterone sulfate serves as a crucial precursor for the peripheral biosynthesis of active sex steroids, thereby influencing gonadal function. This is particularly evident in its effects on ovarian granulosa cells. An in-vitro study on preovulatory human granulosa cells demonstrated that treatment with DHEA-S directly modulates the local steroidogenic environment. nih.gov

The study found that DHEA-S administration led to an increased production of the estrogens, estrone and estradiol. nih.gov Mechanistically, this was achieved through the upregulation of key enzymes and receptors involved in steroid metabolism. Specifically, DHEA-S treatment enhanced the expression of aromatase (CYP19A1), the critical enzyme responsible for converting androgens to estrogens. nih.gov This finding underscores the role of adrenal-derived DHEA-S as a substrate for estrogen synthesis within the ovary, contributing to follicular development and function.

The table below summarizes the observed effects of DHEA-S on human granulosa cells from the aforementioned preclinical study.

| Parameter | Effect of DHEA-S Treatment | Reference |

| Estradiol Production | Increased | nih.gov |

| Estrone Production | Increased | nih.gov |

| Aromatase (CYP19A1) Expression | Upregulated | nih.gov |

| Androgen Receptor (AR) Expression | Upregulated | nih.gov |

| 3β-HSD Expression | Upregulated | nih.gov |

| Estrogen Receptor β (ERβ) Expression | Downregulated | nih.gov |

| Progesterone Production | No Significant Change | nih.gov |

| Testosterone Production | No Significant Change | nih.gov |

Immunomodulatory Research Aspects

Investigation of Immunomodulatory Potential (or lack thereof)

Preclinical research has established sodium prasterone sulfate and its unsulfated form, prasterone, as molecules with significant immunomodulatory capabilities. They are recognized for exerting anti-inflammatory and anti-glucocorticoid effects. medchemexpress.commedchemexpress.com Studies have shown that prasterone can modify aberrant immune responses, which is particularly relevant in the context of autoimmune diseases like systemic lupus erythematosus (SLE). nih.gov Its mechanism involves influencing numerous cellular and cytokine pathways without causing broad immunosuppression. nih.gov

A key pathway implicated in its anti-inflammatory action is the inhibition of nuclear factor-kappa B (NF-κB). medchemexpress.commedchemexpress.com NF-κB is a critical protein complex that controls the transcription of genes involved in inflammation and immune responses. medchemexpress.com In human aortic endothelial cells, DHEA-S was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and interleukin-8 (IL-8) induced by tumor necrosis factor-alpha (TNF-α), an effect mediated through the inhibition of NF-κB activity. medchemexpress.com

Influence on Immune Cell Differentiation and Function (if mechanistically linked)

The immunomodulatory effects of sodium prasterone sulfate are, in part, mediated by its downstream metabolites—androgens and estrogens—which directly influence the differentiation and function of various immune cells. frontiersin.orgnih.gov

Influence via Androgenic Metabolites:

T Cells: Androgens, derived from DHEA, have been shown to actively inhibit the differentiation of T-helper 1 (Th1) cells by suppressing the production of IL-12 and interferon-gamma (IFN-γ). nih.gov Furthermore, androgen supplementation can expand the population of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov

Neutrophils: Testosterone can suppress the pro-inflammatory functions of neutrophils while promoting the production of the anti-inflammatory cytokine IL-10. nih.gov

Influence via Estrogenic Metabolites:

T Cells: Estrogen and its receptors are important in the activation and differentiation of T cells. frontiersin.org Specifically, estrogen can suppress the differentiation of T-helper 17 (Th17) cells, which are implicated in several inflammatory conditions. frontiersin.org

This dual influence through its conversion into both androgens and estrogens allows DHEA-S to exert a complex and nuanced regulation of the immune system, balancing inflammatory and anti-inflammatory responses.

The following table outlines the influence of DHEA-S metabolites on immune cell function.

| Immune Cell | Metabolite Class | Mechanistic Effect | Reference |

| T-helper 1 (Th1) Cells | Androgens | Inhibition of differentiation (via suppression of IL-12 and IFN-γ) | nih.gov |

| Regulatory T (Treg) Cells | Androgens | Expansion of cell population | nih.gov |

| T-helper 17 (Th17) Cells | Estrogens | Suppression of differentiation | frontiersin.org |

| Neutrophils | Androgens | Suppression of pro-inflammatory cytokines; promotion of IL-10 | nih.gov |

| Macrophages | Prasterone | Modulation of activity | patsnap.com |

Contributions to Metabolic Regulation (preclinical and mechanistic)

Effects on Cyclase Activity

Direct preclinical evidence detailing the effects of sodium prasterone sulfate on the activity of key signaling enzymes such as adenylyl cyclase or guanylate cyclase is limited in the reviewed literature. However, research has investigated its impact on other related enzymatic pathways involved in cellular signaling and inflammation.

A notable study explored the effect of dehydroepiandrosterone sulfate on the expression of cyclooxygenase-2 (COX-2) in human granulosa cells. nih.govdrugbank.com Cyclooxygenases are enzymes involved in the synthesis of prostaglandins, which are potent inflammatory mediators. The study reported that DHEA-S treatment influenced the expression of COX-2, indicating a role in modulating this inflammatory pathway. drugbank.com While cyclooxygenase is functionally distinct from cyclases (which synthesize cyclic nucleotides like cAMP and cGMP), this finding highlights the compound's ability to regulate key enzymes involved in cellular metabolic and signaling processes. Another study noted that the relaxation of vaginal smooth muscle, a process influenced by DHEA-derived androgens, involves the soluble guanylate cyclase pathway, though this represents an indirect link. researchgate.net

Role in Fatty Acid Metabolism Research

Preclinical research has explored the influence of prasterone (DHEA), the non-sulfated parent compound of sodium prasterone sulfate, on lipid and fatty acid metabolism. Studies in animal models suggest a role in modulating lipolysis and body composition.

One area of investigation has been its effect on adipocyte function. In a study using Zucker rats, treatment with DHEA resulted in smaller epididymal adipocytes. physiology.org These adipocytes exhibited a significantly greater (53%) stimulation of glycerol (B35011) release, an indicator of lipolysis, in response to the β-adrenergic agonist isoproterenol (B85558) compared to controls. physiology.org While the basal rate of glycerol release increased in both treated and control groups with the addition of an adenosine (B11128) inhibitor, the inhibitory effect of an adenosine analogue on lipolysis was similar between the groups, suggesting the mechanism of enhanced lipolysis is not related to adenosine sensitivity. physiology.org

Furthermore, DHEA has been noted for its lipolytic effects, including the potential to lower cholesterol. kup.at Research suggests these effects may be linked to the stimulation of glucose-6-phosphate dehydrogenase and NADPH. kup.at Clinical and epidemiological studies have also pointed to an association between low DHEA levels and conditions such as ischemic heart disease and endothelial dysfunction, which are often linked to dyslipidemia. caldic.com In some animal models, DHEA treatment has been associated with weight loss and a reduction in body fat mass. caldic.com One metabolite study identified prasterone as one of several compounds that could help differentiate patients with non-alcoholic fatty liver disease (NAFLD) from healthy individuals, suggesting its involvement in hepatic lipid metabolism. nih.gov

Table 1: Preclinical Research Findings on Prasterone (DHEA) and Fatty Acid Metabolism

| Model System | Key Finding | Investigated Mechanism | Reference |

| Zucker Rats | DHEA treatment led to smaller adipocytes and a 53% greater isoproterenol-stimulated glycerol release. | Increased β-adrenergic stimulated lipolysis. | physiology.org |

| General Preclinical | Postulated to lower cholesterol and lipoprotein (a). | Stimulation of glucose-6-phosphate dehydrogenase and NADPH. | kup.at |

| Animal Models | DHEA treatment resulted in a reduction in body fat mass. | General metabolic effects. | caldic.com |

Other Investigated Biological Systems

The influence of prasterone and its sulfated form extends to other biological systems, with the cardiovascular system being a notable area of preclinical investigation focused on molecular mechanisms rather than disease outcomes.

Research has focused on the direct effects of DHEA on vascular cells. In preclinical models, DHEA has been shown to modulate endothelial function and inhibit the proliferation of vascular smooth muscle cells, a key event in vascular remodeling. caldic.com One study demonstrated that DHEA inhibited platelet-derived growth factor (PDGF)-induced proliferation of rat vascular smooth muscle cells. caldic.com This effect was observed at a concentration of 100 nM and appeared to be independent of androgen or estrogen receptors, suggesting a direct action. The proposed mechanism involves the reduction of phosphorylation and activation of the PDGF receptor beta. caldic.com

Furthermore, DHEA has been found to stimulate the PI3K/Akt/eNOS signaling pathway, leading to an increased production of nitric oxide (NO). caldic.com Nitric oxide is a critical signaling molecule in the cardiovascular system, known for its vasodilatory and anti-inflammatory properties. Conversely, DHEA also stimulates the mitogen-activated protein kinase (MAPK)-dependent secretion of the vasoconstrictor endothelin-1 (B181129). caldic.com These findings indicate a complex, multifaceted role for DHEA in regulating vascular tone and function through distinct signaling pathways.

Table 2: Investigated Molecular Mechanisms in Other Biological Systems

| Biological System | Cell/Tissue Type | Observed Effect | Molecular Mechanism | Reference |

| Cardiovascular | Rat Vascular Smooth Muscle Cells | Inhibition of proliferation induced by PDGF. | Reduction of phosphorylation and activation of the PDGF receptor beta. | caldic.com |

| Cardiovascular | Endothelial Cells | Stimulation of nitric oxide (NO) production. | Activation of the PI3K/Akt/eNOS signaling pathway. | caldic.com |

| Cardiovascular | General Vascular | Stimulation of endothelin-1 secretion. | Activation of the mitogen-activated protein kinase (MAPK) pathway. | caldic.com |

Analytical Methodologies for Sodium Prasteronesulfate Research

Quantification in Biological Samples (non-human, in vitro)

The choice of analytical method for quantifying sodium prasterone sulfate (B86663) in research settings depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific research question.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of steroid hormones, including sodium prasterone sulfate. nih.govmdpi.com This technique offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple steroids in a single run. nih.govlcms.cz The process involves separating the compounds in a sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. waters.com

LC-MS/MS methods are advantageous due to their ability to distinguish between structurally similar steroids, which can be a challenge for other analytical techniques. waters.com The development of robust LC-MS/MS methods with simple sample preparation procedures and rapid analysis times has made this a widely adopted approach in research laboratories. nih.gov For instance, a method has been developed for the simultaneous measurement of seven androgens, including DHEA-S, in plasma samples. mdpi.com The limits of quantification for DHEA-S in such methods can be as low as 5.00 ng/mL, which is adequate for its accurate measurement in human plasma samples. mdpi.com

Table 1: Performance Characteristics of an LC-MS/MS Method for DHEA-S Quantification

| Parameter | Value |

|---|---|

| Limit of Quantification (LOQ) | 5.00 ng/mL mdpi.com |

| Recovery | 87.6–99.9% mdpi.com |

| Intra-assay Imprecision | <11% nih.gov |

| Inter-assay Imprecision | <12% nih.gov |

| Linearity | Up to 20 µmol/L nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. nih.gov For many years, GC-MS profiling of steroid metabolites in urine has been a valuable tool, although it is often performed in specialized laboratories due to its complexity. nih.gov In GC-MS analysis, the sample is first vaporized and then separated based on the different boiling points of its components as it passes through a capillary column. The separated components are then ionized and detected by a mass spectrometer.

A key step in the GC-MS analysis of sodium prasterone sulfate is the derivatization of the steroid to make it more volatile. nih.gov For example, after desulfation, heptafluorobutyryl derivatives can be prepared for analysis. nih.gov GC-MS methods can provide high sensitivity and specificity, allowing for the quantification of a large number of steroids in a single sample. endocrine-abstracts.org

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of sodium prasterone sulfate in various biological fluids, including serum, plasma, and cell culture supernatants. assaygenie.comibl-america.comabcam.com ELISA kits are commercially available and offer a convenient and high-throughput method for measuring DHEA-S concentrations. alpco.commybiosource.comldn.detecan.com

These assays are typically competitive immunoassays where DHEA-S in the sample competes with a labeled DHEA-S for a limited number of antibody binding sites. ibl-america.commybiosource.com The amount of bound labeled DHEA-S is inversely proportional to the concentration of DHEA-S in the sample. ibl-america.commybiosource.com While immunoassays are generally less specific than mass spectrometry-based methods and can be subject to interference, they are valuable tools for many research applications due to their ease of use and ability to process large numbers of samples. researchgate.net

Table 2: Comparison of DHEA-S ELISA Kit Specifications for Research Use

| Feature | Assay Genie DHEA-S ELISA Kit | Salimetrics Salivary DHEA-S ELISA Kit |

|---|---|---|

| Application | In vitro quantitative determination in serum, plasma, tissue homogenates, and other biological fluids. assaygenie.com | Quantitative measurement of salivary DHEA-S for research use. salimetrics.com |

| Assay Principle | Competitive ELISA assaygenie.com | Competitive Immunoassay salimetrics.com |

| Sample Volume | Not specified | 100 µL salimetrics.com |

| Sensitivity | < 9.375 ng/ml assaygenie.com | 95.14 pg/mL salimetrics.com |

| Assay Range | 15.625-1000 ng/ml assaygenie.com | 188.9 pg/mL - 15,300 pg/mL salimetrics.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural characterization and quantification of metabolites in biological samples. nih.govnih.gov ¹H NMR-based metabolomics can provide a comprehensive profile of a large number of metabolites simultaneously, including steroids and their derivatives. nih.gov

Sample Preparation Techniques for Diverse Biological Matrices

Effective sample preparation is a critical step in the analysis of sodium prasterone sulfate to remove interfering substances and concentrate the analyte of interest.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two commonly used techniques for the extraction and purification of sodium prasterone sulfate from biological samples. waters.comresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the purification of steroids from complex matrices like urine and serum. nih.govnih.gov In SPE, the sample is passed through a solid sorbent material that selectively retains the analyte of interest, while interfering substances are washed away. The analyte is then eluted from the sorbent with a suitable solvent. nih.govnih.gov Different types of SPE cartridges are available, and the choice of sorbent depends on the properties of the analyte and the sample matrix. waters.com For example, Oasis PRiME HLB µElution Plate technology has been used for the extraction of testosterone (B1683101), androstenedione (B190577), and DHEA-S from serum. waters.com

Liquid-Liquid Extraction (LLE) is another common method for sample clean-up. researchgate.net In LLE, the analyte is partitioned between two immiscible liquid phases. By choosing appropriate solvents, the analyte can be selectively extracted into one phase, leaving interfering substances in the other.

The choice between SPE and LLE depends on the specific application. SPE often provides better selectivity and can be more easily automated, while LLE can be simpler for some applications. waters.comresearchgate.net

Derivatization Strategies for Enhanced Detection

For the analysis of sodium prasterone sulfate, particularly when using gas chromatography-mass spectrometry (GC-MS), derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. mdpi.com Even with liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the assay. nih.gov

Common derivatization strategies often involve a two-step process: deconjugation (cleavage of the sulfate group) followed by derivatization of the resulting free prasterone. mdpi.com

Deconjugation Methods:

Enzymatic Cleavage: This method utilizes sulfatases to hydrolyze the sulfate ester bond. It is a widely used approach, though the efficiency of the enzyme can be a critical parameter to validate. mdpi.comnih.gov

Chemical Cleavage (Solvolysis): This involves the chemical removal of the sulfate group. Different solvolysis procedures have been investigated, and their effectiveness can vary depending on the specific sterol sulfate. mdpi.com

Derivatization of Free Prasterone:

Once deconjugated, the resulting prasterone can be derivatized to improve its chromatographic behavior and detection. Common derivatization approaches for the hydroxyl group of prasterone include:

Trimethylsilyl (TMS) Ether Formation: This is a popular and well-established method for derivatizing sterols, creating more volatile and thermally stable compounds suitable for GC-MS analysis. mdpi.com

Methyloxime-Trimethylsilyl (MO-TMS) Derivatives: This strategy is employed when the sterol contains a keto group, in addition to a hydroxyl group, to derivatize both functionalities. mdpi.com

Trifluoroacetyl (TFA) Derivatives: This method can be used for direct derivatization, where the cleavage of the sulfate and the derivatization occur simultaneously, simplifying the sample preparation process. mdpi.com

A novel approach involves the use of derivatizing agents that introduce a pre-ionized moiety to the molecule, significantly enhancing the signal in electrospray ionization (ESI) mass spectrometry. nih.gov For instance, pyridine-3-sulfonyl chloride has been used to create derivatives that improve sensitivity in LC-ESI/MS analysis. nih.gov

Table 1: Comparison of Derivatization Strategies for Sterol Sulfate Analysis via GC-MS

| Derivatization Strategy | Description | Advantages | Disadvantages |

| Two-Step Methods | |||

| Enzymatic Cleavage + TMS/MO-TMS Derivatization | The sulfate group is first removed enzymatically, followed by derivatization of the free sterol. | Well-established for unconjugated steroids. mdpi.com | Requires an additional deconjugation step; enzyme efficiency can vary. mdpi.comnih.gov |

| Chemical Cleavage + TMS/MO-TMS Derivatization | The sulfate group is chemically cleaved prior to derivatization. | Can be effective for various sterol sulfates. | May lack universal applicability for all sterol sulfates. mdpi.com |

| Direct Derivatization | |||

| Trifluoroacetyl (TFA) Derivatization | Simultaneous cleavage of the sterol sulfate and derivatization. | Fast workup, suitable for targeted analysis of known sterol sulfates. mdpi.com | May not be ideal for untargeted analysis or discovery of unexpected sterols. mdpi.com |

Method Validation Parameters for Research Studies

To ensure the reliability and accuracy of quantitative data in research studies involving sodium prasterone sulfate, rigorous method validation is essential. Key parameters that must be evaluated include sensitivity, linearity, accuracy, and precision. caldic.com

Sensitivity: This is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For highly sensitive methods, LLOQs in the picogram per milliliter (pg/mL) range have been achieved for related steroid hormones. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated using a series of standards to assess the linear range of the assay. nih.gov

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often assessed by analyzing quality control samples at different concentrations and calculating the percent recovery.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different concentration levels (intra-day and inter-day precision).

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of steroids like prasterone and its sulfate, offering high sensitivity and specificity that allows for the determination of low concentrations in biological samples. nih.gov

Applications in Biomarker Discovery Research (preclinical context)

In the preclinical research setting, sodium prasterone sulfate and its unconjugated form, prasterone (DHEA), have been investigated for their potential as biomarkers in various physiological and pathological processes.

Preclinical studies in rats have been instrumental in understanding the absorption, distribution, metabolism, and excretion of sodium prasterone sulfate. nih.gov For instance, after vaginal administration of radiolabeled sodium prasterone sulfate in rats, the compound was absorbed, and its radioactivity was recovered in urine and feces. nih.gov Such studies provide foundational knowledge for its potential therapeutic applications and for identifying relevant biomarkers of exposure and effect.

The relationship between sex steroids and metabolic conditions has been another area of preclinical investigation. nih.gov Research in mice has utilized HPLC-MS/MS to quantify DHEA and its sulfate in various tissues, including different adipose depots. nih.gov These studies have revealed tissue-specific differences in steroid profiles and have shown changes in DHEA levels in response to a high-fat diet, suggesting a role for steroid metabolism in adipogenesis. nih.gov

Furthermore, preclinical data suggests that DHEA modulates various biological pathways, including those involved in endothelial function, inflammation, and neuroprotection. caldic.com These findings support the investigation of DHEA and its sulfate as potential biomarkers for conditions such as cardiovascular disease and neurological disorders. caldic.commedchemexpress.com The ability to accurately measure these steroids in preclinical models is essential for elucidating their mechanisms of action and for translating these findings to a clinical context.

Preclinical Research Models and in Vitro Systems for Studying Sodium Prasteronesulfate Biology

In Vitro Cell Culture Models

In vitro models provide controlled environments to study the cellular and molecular effects of sodium prasteronesulfate. These systems range from single immortalized cell lines to complex multi-cellular arrangements that replicate tissue-like structures.

Immortalized Cell Lines for Mechanistic Studies

Immortalized cell lines, which can proliferate indefinitely in culture, are fundamental tools for mechanistic studies. frontiersin.org They offer a consistent and reproducible system for investigating specific cellular pathways. Various cancer and non-cancer cell lines have been employed to understand the biological impact of DHEA, the unsulfated form of this compound.

For instance, studies on human cervical cancer cell lines, including HeLa, InBl, and SiHa, have shown that DHEA can inhibit cell proliferation and migration. researchgate.net Research has also highlighted differential effects between species; DHEA was found to inhibit cell growth through autophagy in the mouse melanoma cell line B16F10, whereas in the human melanoma cell line BLM, the mechanism involved apoptosis. nih.gov

In the context of metabolic studies, the HepG2 human liver cancer cell line has been used to demonstrate that DHEA can decrease gluconeogenesis and activate the G-protein-coupled estrogen receptor 1 (GPER1). mdpi.comnih.gov Furthermore, the estrogen-sensitive MCF7 breast cancer cell line has been utilized to show that DHEA and its sulfated form can activate estrogen receptors. nih.gov

Primary Cell Culture Systems (e.g., neural cells, endocrine cells)

Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are considered to more closely represent the physiological state of cells in vivo. Studies using primary cultures of rat hepatocytes revealed that DHEA and its metabolites induce the expression of fatty acid β-oxidation cycle (FACO) and cytochrome P450 4A (P4504A) genes. nih.gov

In the context of neuroscience, primary cultures of neural cells are crucial for studying the neuroactive properties of DHEA and this compound. mdpi.comnih.gov Research has indicated that these compounds are involved in neuroprotection, stimulation of neurogenesis, and the regulation of apoptosis. mdpi.com For example, DHEA has been shown to influence embryonic neurite growth, an effect studied in primary neuronal cultures. nih.gov Furthermore, studies on primary endothelial cells have demonstrated that DHEA can stimulate the binding of GTPγS to G proteins, leading to an increase in nitric oxide synthesis, a key process in vascular relaxation. mdpi.com

3D Cell Culture Models for Replicating Tissue Environments

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are advanced in vitro systems that better mimic the complex architecture and microenvironment of native tissues compared to traditional 2D monolayer cultures. nih.govnih.govfrontiersin.org These models recreate crucial cell-to-cell and cell-to-matrix interactions, offering a more physiologically relevant platform for research. frontiersin.org

While conventional 2D cultures have been widely used, 3D models provide a superior context for studying complex biological processes. youtube.com In the study of this compound, 3D cultures of endocrine tissues like the adrenal gland or metabolic tissues such as the liver could provide significant insights into the compound's tissue-specific conversion and intracrine action. researchgate.net These models would allow for the investigation of how DHEA is metabolized into androgens and estrogens within a structured tissue environment, reflecting in vivo conditions more accurately. frontiersin.org

Co-culture Systems for Intercellular Communication Studies

Co-culture systems involve growing two or more different cell types together to study their interactions and intercellular communication. nih.govmdpi.com These models are particularly valuable for investigating the biology of this compound, where metabolism in one cell type can produce active hormones that signal to adjacent cells.

A notable example is an in vitro model designed to mimic the steroidogenic cooperation of the human fetoplacental unit. nih.gov This system co-cultures H295R human adrenocortical carcinoma cells (representing the fetal adrenal unit) and BeWo human choriocarcinoma cells (representing the placental trophoblast). nih.gov This co-culture demonstrated a synergistic production of estradiol (B170435) and estriol (B74026), showcasing the intricate hormonal interplay between fetal and placental tissues. nih.gov Such models are critical for understanding how this compound, produced by the fetal adrenal gland, is utilized by the placenta for estrogen synthesis. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects, distribution, and metabolism of this compound in a whole organism.

Rodent Models (e.g., rats, mice) for Systemic Distribution Studies

Rodents, particularly rats and mice, are widely used to investigate the pharmacokinetics and systemic distribution of DHEA and its sulfated form. nih.gov These models allow researchers to track the conversion of DHEA into active androgens and estrogens and measure their concentrations in circulation and various tissues over time. plos.org

One study in female rats examined serum steroid concentrations following DHEA administration. The results showed a rapid conversion of DHEA into androstenedione (B190577) and testosterone (B1683101), followed by a more delayed increase in estradiol, illustrating the systemic metabolic cascade. plos.org In mice, DHEA administration has been linked to increased activity of glycolytic enzymes in muscle and enhanced bone mineral density in models of osteoporosis. mdpi.com

Furthermore, rodent models have been used to demonstrate the systemic reach and activity of DHEA in disease contexts. In nude mice bearing human breast cancer xenografts (ZR-75-1), DHEA treatment was shown to inhibit tumor growth, indicating that the compound and its active metabolites are distributed to tumor tissue where they exert an anti-cancer effect. nih.gov Studies in aged female mice have also shown that DHEAS supplementation can affect cardiac function, demonstrating its distribution to and effect on the heart. physiology.org Noninvasive techniques, such as monitoring fecal DHEA metabolites in rats, have also been developed to correlate with and estimate circulating levels of the steroid. nih.gov

Data adapted from a study on the biotransformation of DHEA in female rats, illustrating the systemic conversion to active androgens and estrogens. plos.org

Computational Modeling and In Silico Approaches

Computational methods such as ligand-receptor docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the molecular interactions between this compound and its biological targets. These approaches provide atomic-level insights that complement experimental data from in vitro and in vivo models.

Ligand-Receptor Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential binding sites and estimating the strength of the interaction, often quantified by a docking score. nih.gov

Application to DHEA/DHEAS: Docking studies have been employed to explore the interaction of DHEA with various protein targets. For instance, molecular docking was used to investigate DHEA's binding to the MYC protein, a target implicated in cholangiocarcinoma, helping to identify it as a potential inhibitor. nih.gov Docking simulations have also been attempted with DHEAS and the CYP11A1 enzyme complex, which is involved in steroid biosynthesis. However, the negatively charged sulfate (B86663) group of DHEAS resulted in multiple potential binding sites, making it difficult to identify a single, definitive interaction mode without further experimental validation. mdpi.com

Molecular Dynamics (MD) Simulations offer a more dynamic view by simulating the movement of every atom in a system over time. mdpi.com This allows researchers to observe the conformational changes, stability, and energetic properties of the ligand-receptor complex in a simulated physiological environment. nih.gov

Application to DHEA/DHEAS: MD simulations are often used to refine and validate the results of molecular docking. In the study of DHEA binding to the MYC protein, MD simulations were performed on the docked complex to confirm its stability over time. diff.org Analysis of parameters like the Root Mean Square Deviation (RMSD) and potential energy confirmed that the DHEA-MYC complex remained stable, supported by specific molecular interactions like hydrogen bonds. diff.org These simulations provide crucial information about the dynamic behavior of the interaction that static docking models cannot capture.

These computational approaches have been essential in characterizing the interactions of DHEAS with several key biological targets, including:

GABA-A Receptor: Experimental binding assays, which are often guided by computational predictions, have shown that DHEAS binds to sites associated with the GABA-A receptor complex, where it acts as a negative noncompetitive modulator. nih.gov

CYP11A1: In vitro studies supported by docking analyses suggest DHEAS enhances the activity of this enzyme by increasing the binding affinity of its substrate, cholesterol. mdpi.com

Sigma Receptors (σ1 and σ2): DHEA/DHEAS are known to interact with various neuroreceptors, and large-scale docking screens are a primary method for discovering new ligands for these targets, which are implicated in numerous neurological processes. researchgate.net

Table 4: Summary of In Silico Studies on DHEA/DHEAS Interactions

| Computational Method | Target Protein/Receptor | Key Findings from the Study | Purpose of Modeling | Citations |

| Molecular Docking | MYC Protein | Identified DHEA as a potential ligand with favorable binding energy. | Virtual screening and lead identification for an anti-cancer target. | diff.orgnih.gov |

| Molecular Docking | CYP11A1-Adx Complex | DHEAS showed multiple putative binding sites, making a single pose difficult to determine. | To understand the structural basis for the observed enhancement of enzyme activity. | mdpi.com |

| Molecular Dynamics (MD) Simulation | DHEA-MYC Complex | Confirmed the stability of the docked complex through analysis of RMSD and potential energy. | To validate the docking pose and assess the dynamic stability of the interaction. | diff.org |

| Binding Site Analysis (Experimental & Guided by Modeling) | GABA-A Receptor | DHEAS binds to sites associated with the receptor complex, acting as a negative modulator. | To characterize the interaction of a neurosteroid with a key inhibitory receptor. | nih.gov |

To comprehend the multifaceted biological effects of this compound, researchers employ pathway analysis and systems biology approaches. These methods move beyond single-target interactions to model the complex network of molecular changes induced by the compound, providing a holistic view of its physiological impact.

Pathway Analysis is a computational method used to identify the biological pathways, such as signaling or metabolic pathways, that are enriched with genes or proteins affected by a particular treatment. This is often performed on large-scale datasets from genomics or proteomics experiments.

Application to DHEA/DHEAS: Functional enrichment analysis of genes that are differentially expressed following DHEA treatment has revealed its significant impact on key cellular processes. In a study of human cumulus cells, DHEA was found to modulate genes enriched in pathways related to glucose metabolism , the TCA cycle , and apoptosis . mdpi.com This suggests that DHEA can reprogram cellular energy metabolism, in part by activating mitochondrial oxidative phosphorylation. mdpi.com Other analyses have highlighted DHEA's role in the androgen receptor (AR) signaling pathway and the Sonic Hedgehog (Shh) pathway during neural development. mdpi.comnih.gov

Systems Biology Modeling integrates diverse biological data to construct comprehensive models of cellular and organismal processes. This can include creating protein-protein interaction (PPI) networks or analyzing large-scale gene expression profiles to understand systemic responses.

Application to DHEA/DHEAS:

Protein-Protein Interaction (PPI) Networks: By mapping the proteins affected by DHEA onto known interaction networks, researchers can identify functional modules and key hubs. This approach has been used to visualize how DHEA influences interconnected clusters of proteins involved in metabolic pathways. mdpi.com

Gene Expression Profiling: Microarray technology has been used to generate large-scale gene expression data on the effects of DHEA on human immune cells. Computational techniques like Principal Component Analysis (PCA) are then used to analyze this complex data, demonstrating that DHEA has a distinct regulatory profile that partially overlaps with testosterone but is often opposite to that of glucocorticoids.

Intracrine System Modeling: A key concept in understanding DHEA(S) action is "intracrinology," where the compound serves as a circulating precursor that is converted into active androgens and estrogens within specific peripheral tissues. diff.orgresearchgate.net This represents a systems-level model of hormone action, where the tissue-specific expression of converting enzymes like steroid sulfatase (STS) and sulfotransferase (SULT2A1) dictates the ultimate biological effect. researchgate.netmdpi.com

These computational and systems-level approaches are crucial for deciphering the complex mechanisms of action of this compound, connecting its molecular interactions to broader physiological outcomes.

Future Directions and Advanced Research Perspectives

Elucidation of Novel Receptors and Binding Partners

The biological activities of prasterone sulfate (B86663) and its unconjugated form, prasterone (DHEA), are mediated through a complex interplay with various cellular receptors. nih.gov While interactions with known receptors are documented, the prospect of identifying novel binding partners remains a compelling area of research.

Current knowledge indicates that DHEA and DHEA-S can directly bind to a range of receptors, including:

G-protein Coupled Receptors (GPCRs): Evidence suggests a specific, high-affinity GPCR for DHEA in endothelial cells, initiating rapid signaling cascades. nih.govbiosynth.com

Neuroreceptors: These include γ-aminobutyric acid type A (GABA-A), N-methyl-D-aspartate (NMDA), and sigma-1 (S1R) receptors, where DHEA and DHEA-S act as modulators. nih.govbiosynth.comnih.gov

Nuclear Receptors: DHEA and DHEA-S exhibit lower affinity binding to androgen and estrogen receptors (AR, ERα, and ERβ) compared to their downstream hormonal products. nih.gov

Neurotrophin Receptors: DHEA has been shown to directly interact with TrkA and p75NTR, the receptors for nerve growth factor (NGF), suggesting a role in neuronal survival and function. nih.gov

Future research should focus on identifying and characterizing as-yet-unknown receptors that may mediate some of the distinct effects of sodium prasterone sulfate. The existence of a specific plasma membrane receptor for DHEA has been proposed but not yet isolated. nih.gov Advanced techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening can be employed to uncover novel binding proteins.

| Receptor Class | Specific Examples | Known Interaction with DHEA/DHEA-S |

| G-protein Coupled Receptors | DHEA-specific GPCR in endothelial cells | Direct binding and activation |

| Neuroreceptors | GABA-A, NMDA, Sigma-1 | Allosteric modulation |

| Nuclear Receptors | Androgen Receptor, Estrogen Receptors (α, β) | Low-affinity binding |

| Neurotrophin Receptors | TrkA, p75NTR | Direct binding and activation |

Investigation of Uncharted Metabolic Pathways

The metabolic fate of sodium prasterone sulfate is primarily understood through its conversion to DHEA by the enzyme steroid sulfatase, followed by further transformation into active androgens and estrogens. wikipedia.orgbath.ac.ukwikipedia.org However, the full spectrum of its metabolic pathways may not be completely elucidated.

Future investigations should aim to identify alternative or tissue-specific metabolic routes. The potential for direct metabolism of DHEA-S without prior conversion to DHEA, or the existence of novel sulfotransferases and sulfatases that regulate its levels, warrants exploration. Understanding these pathways could reveal new mechanisms of action and potential therapeutic targets. For instance, the regulation of steroid sulfatase activity itself is an area of interest, as it plays a pivotal role in the availability of DHEA for conversion to active sex steroids. bath.ac.uknih.govoup.com

| Enzyme | Function | Relevance to Sodium Prasterone Sulfate |

| Steroid Sulfatase (STS) | Converts DHEA-S to DHEA | Key step in the activation of sodium prasterone sulfate |

| 3β-hydroxysteroid dehydrogenase | Converts DHEA to androstenedione (B190577) | A critical enzyme in the androgen and estrogen synthesis pathway |

| 17β-hydroxysteroid dehydrogenase | Converts androstenedione to testosterone (B1683101) | A critical enzyme in the androgen and estrogen synthesis pathway |

Interdisciplinary Approaches Integrating -Omics Technologies (e.g., metabolomics, proteomics)

The integration of high-throughput "omics" technologies offers a powerful approach to understanding the systemic effects of sodium prasterone sulfate.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can identify novel downstream products of sodium prasterone sulfate metabolism and uncover its impact on various metabolic pathways beyond steroidogenesis.

Proteomics: This approach can identify changes in protein expression and post-translational modifications in response to sodium prasterone sulfate administration. This could reveal new signaling pathways and cellular processes regulated by the compound.

By combining these -omics approaches with genomics and transcriptomics, researchers can construct a comprehensive, multi-layered understanding of the biological consequences of sodium prasterone sulfate activity.

Development of Advanced In Vitro and Ex Vivo Research Models

Traditional two-dimensional cell culture models often fail to recapitulate the complexity of native tissues. The development and application of advanced in vitro and ex vivo models are crucial for more accurately studying the effects of sodium prasterone sulfate.

3D Cell Culture Models: Spheroids and organoids derived from endocrine tissues can provide a more physiologically relevant context for studying steroidogenesis and the cellular responses to sodium prasterone sulfate. nih.govpor-journal.comresearchgate.net For instance, 3D models of adrenocortical carcinoma have been developed to better mimic the tumor microenvironment. oup.comendocrine-abstracts.org

Microphysiological Systems (Organs-on-a-Chip): These devices can model the function of individual organs or the interactions between multiple organs, offering a dynamic system to study the metabolism and systemic effects of sodium prasterone sulfate.

These advanced models can help bridge the gap between basic cell biology and in vivo studies, providing more predictive data on the efficacy and mechanisms of action of sodium prasterone sulfate.

Exploration of Epigenetic and Transcriptomic Regulation

The conversion of sodium prasterone sulfate to active estrogens and androgens suggests that it can indirectly influence gene expression through the activation of nuclear hormone receptors. Future research should delve into the epigenetic and transcriptomic modifications induced by these downstream hormones. This includes investigating changes in:

DNA methylation patterns

Histone modifications

Non-coding RNA expression

Understanding how sodium prasterone sulfate-derived hormones modulate the epigenome and transcriptome will provide deeper insights into their long-term effects on cellular function and disease processes.

Comparative Biology Studies Across Species

Significant species differences exist in the production and metabolism of DHEA-S. While humans and some other primates exhibit high circulating levels of DHEA-S that decline with age, this is not the case for many common laboratory animals like rats and mice. frontiersin.orgnih.gov This highlights the importance of comparative biology in understanding the unique roles of this steroid in human physiology.

Future research should continue to explore DHEA-S profiles in various non-human primate species to identify appropriate animal models for preclinical studies. oup.comresearchgate.netfrontiersin.orgresearchgate.net Studies in species that naturally produce DHEA-S can provide valuable insights into its evolutionary significance and its role in aging and age-related diseases. For example, sex differences in DHEA metabolism have been observed in rats, which could inform the design of preclinical studies. nih.gov

| Species | Key Findings Regarding DHEA-S |

| Humans | High circulating levels that decline significantly with age. |

| Rhesus Macaques | Similar age-related decline in DHEA-S to humans, making them a useful model. |

| Chimpanzees & Bonobos | Exhibit adrenarche, a post-natal rise in DHEA-S similar to humans. frontiersin.org |

| Rats | Do not have significant adrenal production of DHEA-S, but show sex differences in metabolism. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling